2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine
Overview
Description
“2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine” is a chemical compound with the molecular formula C9H17F3N2 . It is commonly used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of this compound can be achieved through the reaction of piperidine with 1,1,1-trifluoroethanol .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a trifluoroethyl group and an ethanamine group .Chemical Reactions Analysis
This compound is often used as an intermediate in organic synthesis, particularly in the pharmaceutical field .Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . Its boiling point is approximately 189.5±40.0 C at 760 mmHg . The molecular weight of the compound is 210.24 .Scientific Research Applications
Scientific Research Applications
Pharmacological Impact and Toxicology
- Parkinsonism Induced by Illicit Drug Use : A study detailed the development of marked parkinsonism in individuals after using an illicit drug intravenously, which was primarily composed of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), a compound related to piperidine structures, highlighting the neurotoxic impacts of certain piperidine derivatives (Langston et al., 1983).
Dietary Exposure and Carcinogenic Potential
- Exposure to Heterocyclic Amines in Diet : Research has shown that heterocyclic amines formed during the cooking of meat, which include compounds structurally related to piperidine, are involved in human carcinogenesis. These findings are significant for understanding dietary risks and the molecular mechanisms of cancer development (Magagnotti et al., 2000).
Metabolism and Exposure Biomarkers
- Metabolism of Phenothiazine Drugs : Another study explored the metabolism of phenothiazine drugs, revealing that degradation of the piperazine ring leads to the formation of various metabolites, highlighting the metabolic pathways and potential toxicological profiles of piperidine and related structures (Breyer et al., 1974).
Safety and Hazards
Properties
IUPAC Name |
2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2/c10-9(11,12)7-14-5-2-8(1-4-13)3-6-14/h8H,1-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKCLURVBYBZFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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